molecular formula C15H20O B13926419 1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene

1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene

Cat. No.: B13926419
M. Wt: 216.32 g/mol
InChI Key: QSASLLFUAMAHNG-UHFFFAOYSA-N
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Description

1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C15H20O It is a derivative of benzene, featuring an ethenyl group and an ethylcyclopentyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene typically involves the following steps:

    Preparation of 1-ethylcyclopentanol: This can be achieved through the reduction of 1-ethylcyclopentanone using a reducing agent such as sodium borohydride.

    Formation of 1-ethylcyclopentyl chloride: The alcohol group in 1-ethylcyclopentanol is converted to a chloride using thionyl chloride.

    Etherification Reaction: The 1-ethylcyclopentyl chloride is then reacted with 4-vinylphenol in the presence of a base such as potassium carbonate to form 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Epoxide or diol derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Nitro or halogenated benzene derivatives.

Scientific Research Applications

1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene
  • 1-Ethenyl-4-[(1-propylcyclopentyl)oxy]benzene
  • 1-Ethenyl-4-[(1-butylcyclopentyl)oxy]benzene

Uniqueness

1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is unique due to the specific combination of its ethenyl and ethylcyclopentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-ethenyl-4-(1-ethylcyclopentyl)oxybenzene

InChI

InChI=1S/C15H20O/c1-3-13-7-9-14(10-8-13)16-15(4-2)11-5-6-12-15/h3,7-10H,1,4-6,11-12H2,2H3

InChI Key

QSASLLFUAMAHNG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)OC2=CC=C(C=C2)C=C

Origin of Product

United States

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